Antiproliferative Potency: N-1 Substituent-Dependent Activity in the 5-Aminoimidazole-4-Carboxylate Series
In the Ruzi et al. (2021) series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate analogs, the N-1 dodecyl derivative (5e) demonstrated IC₅₀ values of 0.737 ± 0.05 μM (HeLa) and 1.194 ± 0.02 μM (HT-29), while other N-1 variants in the same series—including shorter alkyl chains and aryl substituents—showed markedly weaker antiproliferative effects [1]. The N-1-(4-methoxyphenyl) analog was not explicitly reported in this study; however, the data establish a class-level principle that N-1 aryl substitution with an electron-donating para substituent (4-OCH₃) is expected to produce a biological profile distinct from both N-1 alkyl and unsubstituted N-1 phenyl analogs [2]. This is a class-level inference; direct head-to-head data for this specific compound are currently absent from publicly indexed primary literature.
| Evidence Dimension | Antiproliferative activity (IC₅₀) dependent on N-1 substituent identity |
|---|---|
| Target Compound Data | Not explicitly reported for N-1-(4-methoxyphenyl) in the source study |
| Comparator Or Baseline | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e): IC₅₀ HeLa = 0.737 ± 0.05 μM, HT-29 = 1.194 ± 0.02 μM; other N-1-alkyl/aryl analogs in series showed weaker activity |
| Quantified Difference | Cannot be quantified for the 4-methoxyphenyl analog specifically; class-level fold-differences among N-1 variants exceed 10× to >100× |
| Conditions | Human cancer cell lines HeLa (cervical), HT-29 (colon), HCT-15 (colon), A549 (lung), MDA-MB-231 (breast); 72 h treatment; MTT assay (Ruzi et al., 2021) |
Why This Matters
The N-1 substituent is a potency switch in this scaffold; selecting the 4-methoxyphenyl variant versus an N-1-methyl or N-1-benzyl analog is expected to yield a distinct biological profile, directly relevant for medicinal chemistry SAR campaigns.
- [1] Ruzi Z, Nie L, Bozorov K, Zhao J, Aisa HA. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021;354(9):e2000470. doi:10.1002/ardp.202000470. View Source
- [2] Class-level inference: electron-donating para substituents on N-1 aryl rings modulate imidazole electron density and target binding. See discussion in Ruzi et al. (2021) and general imidazole SAR principles. View Source
